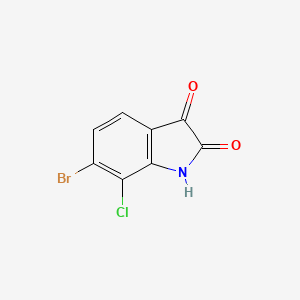![molecular formula C7H4BrIN2S B13051396 6-Bromo-4-iodo-5-methylthieno[2,3-d]pyrimidine](/img/structure/B13051396.png)
6-Bromo-4-iodo-5-methylthieno[2,3-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-4-iodo-5-methylthieno[2,3-d]pyrimidine is a heterocyclic compound that features a thieno[2,3-d]pyrimidine core substituted with bromine, iodine, and a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-iodo-5-methylthieno[2,3-d]pyrimidine typically involves multiple steps starting from commercially available precursors. One common route involves the following steps:
Gewald Reaction: This step involves the condensation of an aldehyde or ketone with an activated nitrile in the presence of a sulfur source to form 2-aminothiophenes.
Pyrimidone Formation: The 2-aminothiophene undergoes cyclization to form the pyrimidone core.
Bromination: The pyrimidone is then brominated using a brominating agent such as N-bromosuccinimide (NBS).
Iodination: Finally, the brominated compound is iodinated using an iodinating agent like iodine or sodium iodide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure scalability, cost-effectiveness, and high yield. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
化学反応の分析
Types of Reactions
6-Bromo-4-iodo-5-methylthieno[2,3-d]pyrimidine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Sonogashira coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its oxidation state and functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can introduce azide or thiol groups.
科学的研究の応用
6-Bromo-4-iodo-5-methylthieno[2,3-d]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, including kinase inhibitors and antiviral compounds.
Material Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.
Chemical Biology: The compound is used in the design of chemical probes for studying biological pathways and mechanisms.
作用機序
The mechanism of action of 6-Bromo-4-iodo-5-methylthieno[2,3-d]pyrimidine depends on its specific application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors by binding to their active sites and blocking their activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and G-protein coupled receptors (GPCRs).
類似化合物との比較
Similar Compounds
- 6-Bromo-4-chlorothieno[2,3-d]pyrimidine
- 6-Bromo-4-fluorothieno[2,3-d]pyrimidine
- 6-Bromo-4-methylthieno[2,3-d]pyrimidine
Uniqueness
6-Bromo-4-iodo-5-methylthieno[2,3-d]pyrimidine is unique due to the presence of both bromine and iodine atoms, which can impart distinct electronic and steric properties. This makes it a versatile intermediate for further functionalization and the synthesis of complex molecules.
特性
分子式 |
C7H4BrIN2S |
|---|---|
分子量 |
355.00 g/mol |
IUPAC名 |
6-bromo-4-iodo-5-methylthieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C7H4BrIN2S/c1-3-4-6(9)10-2-11-7(4)12-5(3)8/h2H,1H3 |
InChIキー |
UCPWWUCLPOVYCW-UHFFFAOYSA-N |
正規SMILES |
CC1=C(SC2=C1C(=NC=N2)I)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


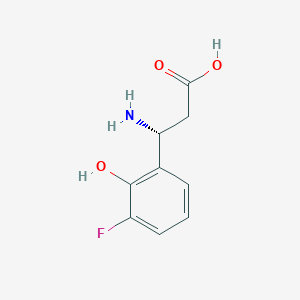
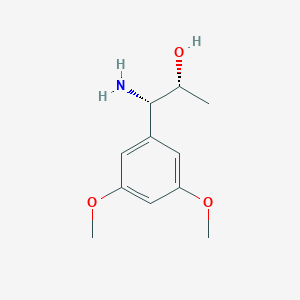

![5-((Benzyloxy)carbonyl)-2-(tert-butoxycarbonyl)-2,5-diazaspiro[3.4]octane-8-carboxylic acid](/img/structure/B13051338.png)
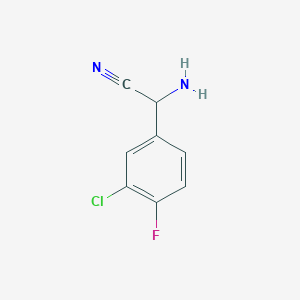
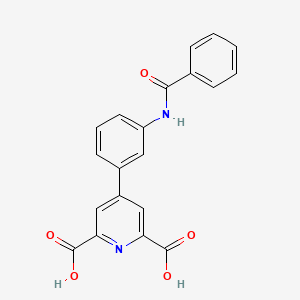

![1'-(Tert-butoxycarbonyl)spiro[cyclopentane-1,3'-indoline]-5'-carboxylic acid](/img/structure/B13051360.png)

